N6-Benzoyl-2'-O-methyl-adenosine N6-Benzoyl-2'-O-methyl-adenosine
Brand Name: Vulcanchem
CAS No.: 85079-00-1
VCID: VC21211664
InChI: InChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1
SMILES: COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Molecular Formula: C18H19N5O5
Molecular Weight: 385.4 g/mol

N6-Benzoyl-2'-O-methyl-adenosine

CAS No.: 85079-00-1

Cat. No.: VC21211664

Molecular Formula: C18H19N5O5

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

N6-Benzoyl-2'-O-methyl-adenosine - 85079-00-1

Specification

CAS No. 85079-00-1
Molecular Formula C18H19N5O5
Molecular Weight 385.4 g/mol
IUPAC Name N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C18H19N5O5/c1-27-14-13(25)11(7-24)28-18(14)23-9-21-12-15(19-8-20-16(12)23)22-17(26)10-5-3-2-4-6-10/h2-6,8-9,11,13-14,18,24-25H,7H2,1H3,(H,19,20,22,26)/t11-,13-,14-,18-/m1/s1
Standard InChI Key PHFHSPQCDRKMQJ-XWXWGSFUSA-N
Isomeric SMILES CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
SMILES COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O
Canonical SMILES COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator